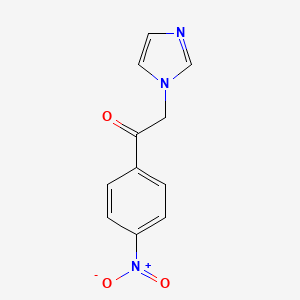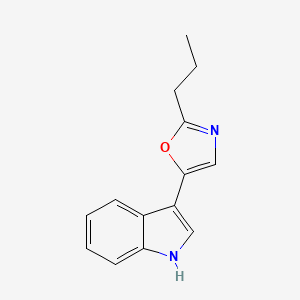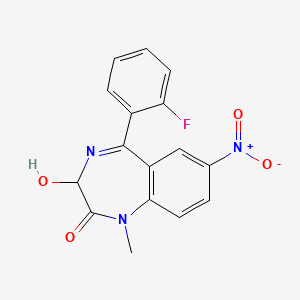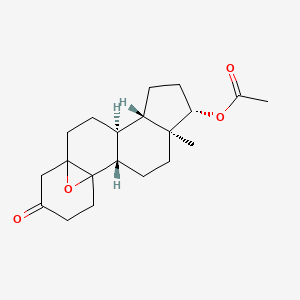
Nonachlor
説明
Nonachlor is a bioaccumulating component of the pesticide chlordane . It has the molecular formula C10H5Cl9 and a molecular weight of 444.224 . It is one of the most common chlordane-related environmental contaminants and tissue residues .
Synthesis Analysis
Nonachlor is a component of the pesticide chlordane, which was developed by Velsicol Chemical Corporation . The synthesis of chlordane involves chlorinating a by-product of synthetic rubber manufacturing . The resulting product is a mixture of over 120 structurally related compounds, including nonachlor .
Molecular Structure Analysis
The molecular structure of nonachlor consists of a cyclodiene ring surrounded by chlorine atoms . The IUPAC Standard InChI for nonachlor is InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3?,4?,5?,8?,9? .
Chemical Reactions Analysis
Nonachlor is a component of technical chlordane, which is a mixture of chlordane and chlordane-related compounds . The chemical reactions involving nonachlor are primarily related to its role as a component of chlordane .
Physical And Chemical Properties Analysis
Nonachlor is a white solid with a slightly pungent, chlorine-like odor . It has a molecular weight of 444.224 and a formula of C10H5Cl9 . It is highly resistant to degradation in the environment and readily accumulates in the lipids (fats) of humans and animals .
科学的研究の応用
Presence in Human Tissues : Nonachlor, a major component of technical chlordane, has been detected in human blood and adipose tissues, indicating its accumulation in the human body (Hirai & Tomokuni, 1991).
Physical Properties : The crystal structure of trans-nonachlor, a variant of Nonachlor, has been characterized, providing insights into its chemical properties and potential environmental interactions (Kennard, Smith, & Schiller, 1985).
Toxicological Effects in Animals : Studies on Sprague-Dawley rats have shown that trans-Nonachlor and cis-nonachlor, both components of chlordane, accumulate differently in tissues and have varying degrees of toxicity. The liver was identified as a target organ, with pronounced hepatic changes observed in rats treated with trans-nonachlor (Bondy et al., 2000).
Pest Control Applications : Nonachlor has been evaluated as a residual insecticide in soil and as a toxicant in bait for controlling imported fire ants. Its effectiveness as a bait toxicant and in residual studies has been compared to other pesticides like mirex and heptachlor (Banks et al., 1966).
Metabolism in Humans and Rats : The metabolic fate of Nonachlor in humans and rats has been studied, revealing that humans have a relatively lower capability to convert trans-nonachlor to trans-chlordane compared to rats. This difference in metabolic pathways may explain why Nonachlor accumulates more in humans (Tashiro & Matsumura, 1978).
Association with Pancreatic Cancer Risk : A study found associations between higher concentrations of trans-nonachlor and an increased risk of pancreatic cancer. This suggests a potential link between Nonachlor exposure and cancer risk (Porta et al., 2021).
作用機序
Safety and Hazards
Nonachlor is harmful if swallowed, in contact with skin, or if inhaled . It is also a highly flammable liquid and vapor, and it causes serious eye irritation . Due to its toxicity and persistence in the environment, nonachlor and other components of chlordane have been banned for use in many countries .
Relevant Papers
Several papers have been published on nonachlor. One study compared the toxicity of cis-nonachlor and trans-nonachlor in rats, finding that trans-nonachlor was more toxic . Another study found that nonachlor and other endocrine and metabolic disrupting chemicals can disrupt EGFR signaling . A third paper discussed the potential for nonachlor and other xenobiotics to activate CAR via EGFR inhibition .
特性
IUPAC Name |
1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHOKXCPKDPNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042214 | |
| Record name | Nonachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 8.2X10-3 mg/L at 25 °C /Estimated/ | |
| Record name | NONACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000001 [mmHg], 1.00X10-6 mm Hg at 25 °C /Extrapolated/ | |
| Record name | Nonachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NONACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. | |
| Record name | NONACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
cis-Nonachlor | |
CAS RN |
3734-49-4, 5103-73-1 | |
| Record name | Nonachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Nonachlor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6770 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)






![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)

![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)

